Clorhidrato de 1-((4,6-dimetilpirimidin-2-il)tio)propan-2-ona

Descripción general

Descripción

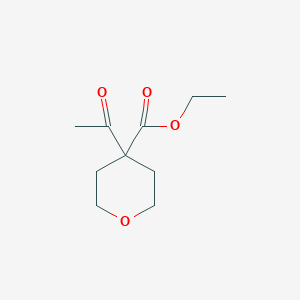

“1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride” is a chemical compound that is part of a series of novel S-substituted derivatives synthesized based on 4,6-dimethylpyrimidine-2-thiol hydrochloride . These compounds have shown pronounced plant growth-stimulating activity .

Synthesis Analysis

The synthesis of these compounds involves a series of reactions. Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of its novel S-substituted derivatives were synthesized . The exact synthesis process for “1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride” is not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 118-120°C . The molecular weight is 233.76 g/mol . Other physical and chemical properties are not provided in the available resources.Mecanismo De Acción

The mechanism of action of 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride is not well understood. However, it is believed to act as a nucleophilic reagent that can react with electrophilic compounds to form covalent bonds. This property makes it useful in the synthesis of various bioactive molecules.

Biochemical and Physiological Effects

1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have antiviral activity against herpes simplex virus type 1 and type 2. It has also been shown to have anticancer activity against various cancer cell lines. Additionally, it has been shown to have anti-inflammatory activity in various animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride in lab experiments is its versatility. It can be used as a building block in the synthesis of various bioactive molecules, making it useful in drug discovery research. Additionally, it has been shown to have various biological activities, making it useful in various biochemical and physiological assays.

One of the limitations of using 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret results from experiments.

Direcciones Futuras

There are many future directions for research on 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride. One potential direction is to further investigate its mechanism of action. Understanding how this compound reacts with other molecules can provide insights into its potential applications in drug discovery research.

Another direction for future research is to explore its potential applications in other areas of scientific research. For example, it may have applications in materials science or nanotechnology.

Finally, further research is needed to explore the potential toxicity of 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride. Understanding its safety profile is important for its use in lab experiments and potential applications in drug discovery research.

Conclusion

In conclusion, 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride is a versatile compound that has been widely studied for its potential applications in scientific research. Its synthesis method is well-established, and it has shown promising results in various biochemical and physiological assays. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.

Aplicaciones Científicas De Investigación

Agentes Antimicrobianos

El compuesto se ha utilizado en la síntesis de nuevos 1-(4,6-dimetilpirimidin-2-il)-1’-aril/heteroaril-3,3’-dimetil-(4,5’-bipirazol)-5-oles, que han sido evaluados como agentes antimicrobianos. Estos compuestos han mostrado actividad antibacteriana contra dos bacterias Gram-positivas (Staphylococcus aureus y Bacillus subtilis) y dos bacterias Gram-negativas (Escherichia coli y Pseudomonas aeruginosa), y actividad antifúngica contra dos levaduras (Candida albicans y Saccharomyces cerevisiae) .

Actividad Antifúngica

Además de sus propiedades antibacterianas, el compuesto también se ha utilizado en la síntesis de agentes antifúngicos. Los compuestos sintetizados han mostrado una actividad antifúngica significativa contra Candida albicans y Saccharomyces cerevisiae .

Desarrollo de Inhibidores

El compuesto se ha utilizado en el desarrollo de inhibidores para la Sirtuina 2 de Trypanosoma cruzi, un objetivo farmacológico relevante .

Síntesis de Derivados de Tetrazol

El compuesto se ha utilizado en la síntesis de nuevos derivados de tetrazol de pirimidina que contienen varios grupos de enlace .

Evaluación Biológica

El compuesto se ha utilizado en la síntesis de 4,6-dimetilpirimidina-2-tiol, 4,6-dimetilpirimidina-2-tioalquilamidas, 2-S-sustituidas 4,6-dimetilpirimidinas y 2-sustituidas azinil-tiopirimidinas, que se han evaluado por sus actividades biológicas .

Síntesis de Derivados de Pirazol

El compuesto se ha utilizado en la síntesis de 1-(4’,6’-dimetilpirimidin-2’-il)-5-amino-4H-3-arilpirazoles. Estos compuestos fueron seleccionados por su actividad antibacteriana in vitro contra dos bacterias patógenas Gram-positivas y dos Gram-negativas como Bacillus pumilus, Staphylococcus aureus, Pseudomonas aeruginosa y Escherichia coli, respectivamente .

Propiedades

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS.ClH/c1-6-4-7(2)11-9(10-6)13-5-8(3)12;/h4H,5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONOYDDROAGBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692976 | |

| Record name | 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

348138-15-8 | |

| Record name | 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)

![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)

![4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxamide](/img/structure/B1503039.png)

![Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1503052.png)